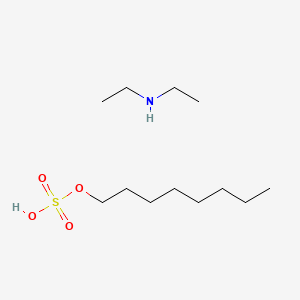

Diethylammonium octyl sulphate

Description

Diethylammonium octyl sulphate is an organic sulphate salt comprising a diethylammonium cation [(C₂H₅)₂NH₂⁺] and an octyl sulphate anion [C₈H₁₇SO₄⁻]. For instance, sodium octyl sulphate (CAS 142-31-4) shares the same anionic group but substitutes sodium for diethylammonium, resulting in distinct solubility and surfactant properties . This compound likely exhibits amphiphilic behavior, enabling applications in detergents, emulsifiers, or electrodeposition processes, as seen in studies on sodium octyl sulphate’s role in manganese electrodeposition . Its molecular weight can be extrapolated to approximately 282.38 g/mol (diethylammonium: 73.14 g/mol + octyl sulphate: 209.24 g/mol).

Properties

CAS No. |

94133-50-3 |

|---|---|

Molecular Formula |

C12H29NO4S |

Molecular Weight |

283.43 g/mol |

IUPAC Name |

N-ethylethanamine;octyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S.C4H11N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-5-4-2/h2-8H2,1H3,(H,9,10,11);5H,3-4H2,1-2H3 |

InChI Key |

QKUYHGMVYZSEGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylammonium octyl sulphate can be synthesized through the reaction of diethylamine with octyl sulphate. The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium octyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethylammonium octyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micelle formation studies.

Biology: Employed in the solubilization of membrane proteins and in the study of cell membrane dynamics.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of diethylammonium octyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles and emulsions. This property is crucial in its applications in solubilizing hydrophobic compounds and in enhancing the permeability of cell membranes .

Comparison with Similar Compounds

Table 1: Key Properties of Diethylammonium Octyl Sulphate and Comparators

*Extrapolated data; †LogP inferred from structurally similar (2-(acryloyloxy)ethyl)diethylammonium hydrogen sulphate (LogP 1.72) ; ‡LogP estimated via computational tools.

Key Findings:

Cation Influence on Solubility: this compound’s organic cation enhances solubility in non-polar media compared to sodium octyl sulphate, which is more hydrophilic due to its Na⁺ ion . Diethylammonium dihydrogen phosphate, with a phosphate anion, exhibits ionic conductivity suited for sensor technologies, unlike sulphates .

Surfactant Efficacy :

- Sodium octyl sulphate’s lower LogP (-1.82) indicates higher hydrophilicity and lower membrane permeability than this compound (LogP ~1.72), making the latter more effective in lipid-rich environments .

Electrodeposition Performance :

- Sodium octyl sulphate improves manganese electrodeposition by stabilizing the electrolyte interface, a property likely shared by this compound due to its anionic similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.